molecular formula C8H19ClN2 B15071120 N-(Piperidin-3-ylmethyl)ethanamine hydrochloride

N-(Piperidin-3-ylmethyl)ethanamine hydrochloride

Cat. No.: B15071120
M. Wt: 178.70 g/mol
InChI Key: UWPKHOMCCDUSOG-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)ethanamine hydrochloride is a secondary amine hydrochloride salt characterized by a piperidine ring substituted at the 3-position with a methyl group bearing an ethanamine side chain. The piperidine moiety confers rigidity and basicity, while the ethanamine chain enhances solubility in aqueous media due to protonation. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of more complex molecules targeting neurological and metabolic disorders. Its structural flexibility allows for modifications to optimize pharmacokinetic properties .

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-2-9-6-8-4-3-5-10-7-8;/h8-10H,2-7H2,1H3;1H

InChI Key

UWPKHOMCCDUSOG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-3-ylmethyl)ethanamine hydrochloride typically involves the reaction of piperidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-3-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(Piperidin-3-ylmethyl)ethanamine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(Piperidin-3-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs of N-(Piperidin-3-ylmethyl)ethanamine hydrochloride, emphasizing substituent variations and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Differences Reference
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride Pyridine rings, trihydrochloride salt ~439.8 Enhanced aromaticity; higher HCl content
N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride Chloropyrazine ring ~235.1 Heteroaromatic substitution; increased electrophilicity
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Cyclobutyl-oxadiazole group ~217.7 Rigid heterocyclic core; altered lipophilicity
3-Anilinopiperidine hydrochloride Aniline substituent on piperidine ~216.7 Aromatic amine; potential CYP450 interactions
N-(Piperidin-3-ylmethyl)acetamide Acetamide group replacing ethanamine ~184.3 Reduced basicity; hydrogen-bonding capacity

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves water solubility compared to free bases. However, analogs with aromatic substituents (e.g., pyridine in ) exhibit lower solubility in non-polar solvents.
  • Lipophilicity : Introduction of cyclobutyl-oxadiazole (logP ~1.8) increases lipophilicity compared to the parent compound (logP ~0.5), influencing blood-brain barrier permeability .
  • Stability : Piperidine-based compounds are generally stable under acidic conditions but may undergo oxidation at tertiary amine sites. Chlorinated analogs (e.g., ) show enhanced stability against enzymatic degradation.

Biological Activity

N-(Piperidin-3-ylmethyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The basic structure can be represented as follows:

N Piperidin 3 ylmethyl ethanamineC2H7N+C5H10N+HCl\text{N Piperidin 3 ylmethyl ethanamine}\rightarrow \text{C}_2\text{H}_7\text{N}+\text{C}_5\text{H}_{10}\text{N}+\text{HCl}

This compound's unique properties arise from the piperidine moiety, which enhances its lipophilicity and binding affinity to different receptors.

The mechanism of action for this compound involves its interaction with neurotransmitter receptors and enzymes:

  • Neurotransmitter Receptors : It has been shown to modulate the activity of various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is important for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's.

2. Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine structure can significantly influence the biological activity of the compound. For example, studies have shown that substituents on the piperidine ring can enhance or diminish receptor affinity and selectivity.

CompoundStructure FeaturesBiological Activity
Compound APiperidine with methyl substitutionModerate AChE inhibition
Compound BPiperidine with ethyl substitutionEnhanced receptor binding
N-(Piperidin-3-ylmethyl)ethanamineCore structurePotent neuroactive properties

1. Neuropharmacological Effects

A study evaluated the effects of this compound on anxiety-related behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

2. Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain assays.

Research Findings

Recent studies have provided insights into the pharmacokinetics and metabolism of this compound:

  • Bioavailability : The compound demonstrated favorable absorption characteristics, with significant plasma levels observed after oral administration.
  • Metabolic Stability : It showed moderate metabolic stability in liver microsomes, indicating potential for further development as a therapeutic agent.

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